7-Fluoro-5-nitro-1H-indole

Catalog No.
S2719043
CAS No.
1167055-33-5
M.F
C8H5FN2O2
M. Wt
180.138
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-5-nitro-1H-indole

CAS Number

1167055-33-5

Product Name

7-Fluoro-5-nitro-1H-indole

IUPAC Name

7-fluoro-5-nitro-1H-indole

Molecular Formula

C8H5FN2O2

Molecular Weight

180.138

InChI

InChI=1S/C8H5FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H

InChI Key

ZKQZDAXQBWVXRV-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])F

Solubility

not available

Organic Synthesis

-Fluoro-5-nitro-1H-indole is an organic compound, and its synthesis has been explored in scientific research. A study published in the journal Molecules describes a method for synthesizing 7-fluoro-5-nitro-1H-indole using iron and ammonium chloride as catalysts. This method offers several advantages, including high yields, mild reaction conditions, and easy workup procedures. Source: Synthesis of 7-Fluoro-5-nitro-1H-indole and its Derivatives

Precursor for Pharmaceutical Development

Due to its unique chemical structure, 7-fluoro-5-nitro-1H-indole has been investigated as a potential precursor for the development of new pharmaceuticals. Its reactive nitro and fluorine groups allow for further chemical modifications, potentially leading to diverse bioactive molecules. Research suggests that 7-fluoro-5-nitro-1H-indole derivatives may exhibit various biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. Source: Design, Synthesis, and Biological Evaluation of Novel 5-Nitro-2-aryl-1H-indole Derivatives as Potential Anti-Inflammatory Agents:

7-Fluoro-5-nitro-1H-indole is a significant derivative of indole, a heterocyclic compound known for its presence in various natural products and pharmaceuticals. The molecular formula of 7-Fluoro-5-nitro-1H-indole is C8H5FN2O2C_8H_5FN_2O_2, and it features a fluorine atom at the seventh position and a nitro group at the fifth position of the indole ring. This compound is characterized by its unique electronic properties, which are influenced by the electron-withdrawing nature of the nitro group and the electronegative fluorine atom, making it a subject of interest in medicinal chemistry and drug design .

  • There is no current information available on the specific mechanism of action of 7-F-5-NO2-indole.
  • Nitroindoles can exhibit various biological activities depending on their structure. Some may have anti-bacterial or anti-tumor properties, but further research is needed to understand their mechanisms [].
  • As with any new compound, it's important to handle 7-F-5-NO2-indole with appropriate safety precautions due to unknown hazard information.
  • Nitro groups can be explosive under certain conditions. Standard laboratory practices for handling potentially hazardous chemicals should be followed [].
Typical of indole derivatives, including:

  • Nucleophilic Substitution: The nitro group can facilitate nucleophilic attacks, leading to further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions using reducing agents such as sodium borohydride .
  • Fischer Indole Synthesis: This classical method involves the reaction of aryl hydrazines with α-keto acids to synthesize indole derivatives.

Indole derivatives, including 7-Fluoro-5-nitro-1H-indole, exhibit a wide range of biological activities. Research indicates potential applications in:

  • Anticancer Activity: Compounds with similar structures have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: Indole derivatives often demonstrate significant antimicrobial effects against bacteria and fungi.
  • Enzyme Inhibition: Some derivatives act as allosteric inhibitors for enzymes such as fructose-1,6-bisphosphatase, which is crucial in metabolic pathways .

Several synthetic routes have been developed for 7-Fluoro-5-nitro-1H-indole:

  • Nucleophilic Substitution Reactions: Starting from 5-nitroindole, fluorination can be achieved through nucleophilic substitution.
  • Vilsmeier-Haack Reaction: This method involves treating 5-nitroindole with reagents to introduce additional functional groups effectively.
  • Pd/C-Catalyzed Hydrogenation: This technique can be employed to modify existing functional groups on the indole structure .

7-Fluoro-5-nitro-1H-indole has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for designing new drugs targeting cancer and infectious diseases.
  • Chemical Probes: Its unique structure allows it to be used as a probe in biochemical assays to study enzyme activities and interactions.

Studies on the interactions of 7-Fluoro-5-nitro-1H-indole with biological macromolecules have revealed:

  • Binding Affinity: The compound exhibits varying affinities for different enzymes, influencing its potential as an inhibitor or modulator.
  • Mechanistic Insights: Understanding how this compound interacts with target proteins can help optimize its structure for better efficacy and selectivity in drug design .

Several compounds share structural similarities with 7-Fluoro-5-nitro-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
7-NitroindoleNitro group at position 7Exhibits strong antimicrobial activity
5-NitroindoleNitro group at position 5Known for anticancer properties
7-Bromo-5-nitroindoleBromine instead of fluorine at position 7Potentially different reactivity due to bromine's properties
4-Methyl-7-nitroindoleMethyl group at position 4Increased lipophilicity may enhance bioavailability

The uniqueness of 7-Fluoro-5-nitro-1H-indole lies in its combination of both fluorine and nitro groups, which significantly alters its electronic characteristics and biological activity compared to these similar compounds.

XLogP3

2

Dates

Modify: 2023-08-16

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